molecular formula C25H22N4O4S B2729049 N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879920-80-6

N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B2729049
CAS No.: 879920-80-6
M. Wt: 474.54
InChI Key: OBYGRJFOAGDFOK-UHFFFAOYSA-N
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Description

N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a pyridine ring, and a morpholinosulfonyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki or Heck reaction, using a suitable pyridine derivative.

    Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with a sulfonyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and pyridine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, resulting in the formation of amines or dihydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyridine rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.

Major Products:

    Oxidation: Quinoline N-oxides, pyridine N-oxides.

    Reduction: Aminoquinolines, dihydroquinolines.

    Substitution: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer or anti-inflammatory agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity.

    Molecular Targeting: It can interact with specific molecular targets, such as receptors or proteins, modulating their function and signaling pathways.

Comparison with Similar Compounds

N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can be compared with other quinoline and pyridine derivatives:

    Similar Compounds: Quinoline-4-carboxamide, pyridin-4-yl-quinoline, morpholinosulfonyl-phenyl derivatives.

    Uniqueness: The presence of both the morpholinosulfonyl group and the pyridine ring in the same molecule provides unique chemical properties and potential biological activities not found in simpler analogs.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c30-25(27-19-5-7-20(8-6-19)34(31,32)29-13-15-33-16-14-29)22-17-24(18-9-11-26-12-10-18)28-23-4-2-1-3-21(22)23/h1-12,17H,13-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYGRJFOAGDFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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